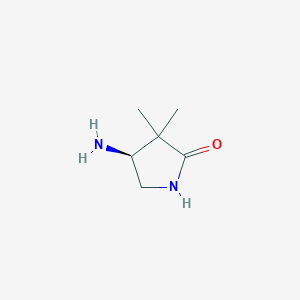

(S)-4-Amino-3,3-dimethylpyrrolidin-2-one

Description

Significance of Chiral Pyrrolidin-2-one Scaffolds in Synthetic Chemistry

Chiral pyrrolidin-2-one scaffolds are a cornerstone in modern synthetic chemistry, primarily due to their prevalence in natural products and pharmaceuticals. The pyrrolidin-2-one ring system, a five-membered nitrogen-containing heterocycle, provides a rigid and stereochemically defined framework that is advantageous for molecular recognition and interaction with biological targets. researchgate.netnih.gov The chirality of these scaffolds is crucial, as different enantiomers and diastereomers of a molecule often exhibit vastly different biological activities. nih.gov

The significance of these scaffolds is multifaceted:

Privileged Structures in Medicinal Chemistry: The pyrrolidine (B122466) ring is considered a "privileged scaffold" because it is a recurring motif in numerous compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov This makes chiral pyrrolidin-2-ones attractive starting points for the development of new therapeutic agents.

Conformational Rigidity: The cyclic nature of the pyrrolidin-2-one ring, often further constrained by substituents, reduces the conformational flexibility of the molecule. This pre-organization can lead to higher binding affinities with target proteins and enzymes, a desirable trait in drug design.

Stereochemical Control: The inherent chirality of these scaffolds allows for precise control over the three-dimensional arrangement of functional groups. This is critical for optimizing interactions within the chiral binding pockets of biological macromolecules. nih.gov

Synthetic Versatility: The functional groups on the pyrrolidin-2-one core, such as the lactam carbonyl and other substituents, can be readily modified, providing access to a diverse library of derivatives for structure-activity relationship (SAR) studies.

Overview of the Research Landscape Surrounding (S)-4-Amino-3,3-dimethylpyrrolidin-2-one

The research landscape for this compound appears to be that of a specialized chiral building block rather than a widely studied molecule with extensively documented biological activities of its own. Its value lies in its potential for incorporation into larger, more complex molecules. The specific structural features of this compound suggest its utility in areas where precise three-dimensional positioning of substituents is paramount.

Key structural features and their implications in a research context include:

(S)-Stereocenter: The defined stereochemistry at the C4 position is critical for creating enantiomerically pure target molecules. Research utilizing this compound would be focused on asymmetric synthesis.

Gem-Dimethyl Group: The presence of two methyl groups at the C3 position introduces a quaternary carbon center. This feature imparts significant steric hindrance and conformational constraint on the pyrrolidinone ring, locking it into a specific conformation. This can be a deliberate design element in medicinal chemistry to enhance binding selectivity or metabolic stability. Research on related 3-aminopyrrolidones highlights the importance of such disubstituted scaffolds as drug-like building blocks. chemrxiv.org

Primary Amino Group: The amino group at C4 serves as a key nucleophilic handle. It allows for the straightforward introduction of a wide variety of substituents through reactions such as acylation, alkylation, and sulfonylation, enabling the synthesis of diverse compound libraries for screening.

Lactam Moiety: The cyclic amide (lactam) functionality is a common feature in many biologically active compounds and provides a site for further chemical elaboration, for instance, through reduction or N-alkylation.

Scope and Research Objectives of Investigations into this compound

Investigations involving this compound are primarily driven by objectives within the broader field of organic synthesis and drug discovery. The main goal is to leverage its unique structural and stereochemical attributes as a synthetic intermediate.

The primary research objectives can be summarized as follows:

Development of Novel Synthetic Methodologies: A key objective is the efficient and stereoselective synthesis of the compound itself. Research may focus on developing scalable routes to produce this and related chiral aminolactams in high enantiomeric purity.

Application in Target-Oriented Synthesis: The principal aim of utilizing this building block is in the total synthesis of complex natural products or the construction of novel pharmaceutical agents. Researchers would seek to incorporate the this compound core into a larger molecular framework to achieve a specific therapeutic goal.

Exploration of Structure-Activity Relationships (SAR): In medicinal chemistry, a major objective is to systematically modify a lead compound to understand how changes in its structure affect its biological activity. This compound serves as a scaffold onto which different functionalities can be appended via its amino group, allowing for a thorough exploration of the chemical space around this core structure to optimize potency, selectivity, and pharmacokinetic properties of a potential drug candidate.

Creation of Conformationally Constrained Peptidomimetics: The rigid structure imparted by the gem-dimethyl group makes this compound an attractive candidate for the synthesis of peptidomimetics. The objective here is to mimic the secondary structure of peptides (e.g., turns) to create smaller, more stable molecules that can modulate protein-protein interactions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-amino-3,3-dimethylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-6(2)4(7)3-8-5(6)9/h4H,3,7H2,1-2H3,(H,8,9)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMORDSHKGMDJC-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CNC1=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](CNC1=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101252330 | |

| Record name | 2-Pyrrolidinone, 4-amino-3,3-dimethyl-, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638743-93-7 | |

| Record name | 2-Pyrrolidinone, 4-amino-3,3-dimethyl-, (4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638743-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 4-amino-3,3-dimethyl-, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 4 Amino 3,3 Dimethylpyrrolidin 2 One

Stereoselective Approaches to the Pyrrolidin-2-one Core

The construction of the pyrrolidin-2-one scaffold with specific stereochemistry is a central challenge in the synthesis of (S)-4-Amino-3,3-dimethylpyrrolidin-2-one. Various methods have been developed to address this, focusing on the introduction of chirality in a controlled manner.

Diastereoselective Conjugate Additions

Diastereoselective conjugate addition reactions are a powerful tool for the stereocontrolled formation of carbon-carbon bonds. In the context of pyrrolidin-2-one synthesis, this often involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, where a pre-existing chiral center in either the substrate or the nucleophile directs the stereochemical outcome of the reaction.

One notable approach involves the copper-catalyzed conjugate addition of diorganozinc reagents to a nitroacrylate. acs.orgacs.orgnih.gov This is followed by a nitro-Mannich reaction and an in-situ lactamization to yield densely functionalized pyrrolidin-2-ones as single diastereoisomers. acs.orgacs.orgnih.gov The control of the absolute stereochemistry in the initial copper-catalyzed conjugate addition step is critical and can lead to highly crystalline, diastereomerically pure products. acs.org These products can often be further purified to enantiopurity through recrystallization. acs.orgnih.gov The versatility of this method is demonstrated by its application to a wide range of N-protected aldimines derived from various aldehydes. acs.orgnih.gov

Another example of diastereoselective conjugate addition is the addition of ammonia (B1221849) to 4,5-isopropylidenedioxypent-2-enoic esters, which has been utilized in the synthesis of homochiral pyrrolidines. rsc.org

Below is a table summarizing the yields of diastereoselective conjugate addition reactions for the synthesis of functionalized pyrrolidin-2-ones.

| Entry | Aldehyde Derivative | Yield (%) |

| 1 | Alkyl | 33-84 |

| 2 | Aryl | 33-84 |

| 3 | Heteroaryl | 33-84 |

This table presents a range of yields for the synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones via a one-pot conjugate addition/nitro-Mannich/lactamization reaction, as reported in the literature. acs.orgnih.gov

Asymmetric Rearrangements (e.g., Claisen Rearrangements utilizing Chiral Auxiliaries for Pyrrolidine (B122466) Systems)

Asymmetric rearrangements, such as the Claisen rearrangement, offer an elegant way to transfer chirality and construct stereocenters with high precision. The use of chiral auxiliaries in these rearrangements can effectively control the stereochemical course of the reaction.

Zwitterionic aza-Claisen rearrangements controlled by pyrrolidine auxiliaries have been shown to be a useful key step in convergent enantioselective syntheses. researchgate.net This type of rearrangement can lead to the formation of optically active amides and lactones with defined configurations, which are valuable intermediates for the synthesis of pharmaceutically important products. researchgate.net A one-pot, three-component cyclization/allylation followed by a Claisen rearrangement has been developed to provide densely functionalized pyrrolidinone products containing an all-carbon quaternary stereocenter. figshare.com

Enantiodivergent Synthetic Strategies

Enantiodivergent synthesis allows for the selective production of either enantiomer of a target molecule from a single chiral starting material. This is particularly valuable in medicinal chemistry, where the different enantiomers of a drug can have distinct pharmacological activities.

An enantiodivergent approach to the synthesis of (+)- and (-)-pyrrolidine 197B, a trans-2,5-disubstituted pyrrolidine, has been developed. nih.govscispace.com This strategy relies on a highly efficient and diastereoselective iron(III)-catalyzed intramolecular hydroamination/cyclization reaction of α-substituted amino alkenes. nih.govscispace.com By starting with enantiopure materials derived from L-α-amino acids, it is possible to synthesize enantiopure trans-2,5-disubstituted pyrrolidines. scispace.com While not directly applied to this compound, this methodology highlights the potential for enantiodivergent strategies in the synthesis of substituted pyrrolidines.

Cyclization Reactions in Pyrrolidine Synthesis

Cyclization reactions are fundamental to the formation of the pyrrolidin-2-one ring. Various strategies have been employed to achieve this transformation with high efficiency and stereoselectivity.

One method involves the lactamization of γ-amino esters. mdpi.comnih.gov This can be achieved by heating a solution of the γ-amino ester with an acid, such as acetic acid, in a suitable solvent like toluene. mdpi.comnih.gov This approach has been used in a one-vessel operation following a nickel perchlorate-induced reaction of a cyclopropane (B1198618) with an aniline. mdpi.comnih.gov

Another powerful strategy is the intramolecular aza-Michael cyclization. whiterose.ac.ukacs.org An asymmetric "clip-cycle" synthesis of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines has been reported. whiterose.ac.ukacs.org In this method, a Cbz-protected bis-homoallylic amine is "clipped" to a thioacrylate via an alkene metathesis reaction. whiterose.ac.ukacs.org An enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, then forms the pyrrolidine ring with high enantioselectivity. whiterose.ac.ukacs.org

The following table presents the enantiomeric excess (e.r.) for the asymmetric aza-Michael cyclization to form various substituted pyrrolidines.

| Substrate | Catalyst | e.r. (%) |

| 2,2-disubstituted | Chiral Phosphoric Acid | High |

| 3,3-disubstituted | Chiral Phosphoric Acid | High |

| Spiropyrrolidines | Chiral Phosphoric Acid | High |

This table summarizes the high enantioselectivities achieved in the asymmetric "clip-cycle" synthesis of various pyrrolidines. whiterose.ac.ukacs.org

Chiral Auxiliary-Mediated Synthesis of this compound

Chiral auxiliaries are compounds that can be temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed.

Utilization of α-Methylbenzylamine as a Chiral Auxiliary

α-Methylbenzylamine is a widely used chiral auxiliary in asymmetric synthesis. rsc.org Its application in the synthesis of chiral heterocycles is well-documented. For instance, (S)-(−)-α-Methylbenzylamine has been employed as a chiral auxiliary in the enantiodivergent synthesis of simple isoquinoline (B145761) alkaloids and in the synthesis of diastereomeric 2-substituted-4-piperidones. researchgate.net

In the context of amino acid synthesis, a strategy utilizing a chiral auxiliary-facilitated Strecker synthesis has been developed. rsc.org This approach employs chiral auxiliaries such as (S)-α-methylbenzylamine to produce aliphatic (S)-amino acids. rsc.org This methodology could potentially be adapted for the synthesis of the amino-substituted pyrrolidin-2-one core.

Diastereoselective Michael Reactions Employing Related Chiral Amines

The formation of the pyrrolidinone core, particularly with control over the stereochemistry at the C4 position, can be achieved through diastereoselective Michael reactions. This conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a powerful tool for carbon-carbon and carbon-nitrogen bond formation. In the context of synthesizing substituted pyrrolidinones, the intramolecular Michael addition of a chiral amine to a suitable acceptor can establish the desired stereocenter.

While specific examples detailing the direct synthesis of this compound via a diastereoselective Michael reaction are not extensively documented in readily available literature, the principle is well-established in the synthesis of related chiral pyrrolidines and lactams. The general approach involves the use of a chiral amine, where the inherent chirality of the amine directs the stereochemical outcome of the Michael addition. For instance, the addition of a chiral amine to an α,β-unsaturated ester can be followed by cyclization to form the lactam ring, with the stereochemistry at the newly formed stereocenter being influenced by the chiral auxiliary on the nitrogen atom. The steric bulk and electronic properties of the chiral auxiliary play a crucial role in dictating the facial selectivity of the addition.

Resolution Techniques with Chiral Reagents

An effective method for obtaining enantiomerically pure this compound involves the resolution of a racemic mixture. This technique relies on the use of a chiral resolving agent to form diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.

A documented procedure for the production of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one (B1440770) utilizes (R)-α-methylbenzylamine as a chiral auxiliary. In this method, the racemic amine reacts with the chiral amine to form a pair of diastereomeric salts. Due to the different spatial arrangements of these diastereomers, they exhibit distinct solubilities in a given solvent system. This difference allows for the selective crystallization of one diastereomer, leaving the other in the mother liquor. After separation of the crystallized diastereomeric salt, the chiral auxiliary can be removed, typically by acidification, to yield the desired enantiomerically pure amine.

Table 1: Key Aspects of Chiral Resolution

| Step | Description | Key Reagent/Principle |

| Diastereomer Formation | Reaction of the racemic amine with a single enantiomer of a chiral acid or base. | (R)-α-methylbenzylamine |

| Separation | Fractional crystallization based on the differential solubility of the diastereomeric salts. | Solvent selection is critical for efficient separation. |

| Liberation of Enantiomer | Removal of the chiral auxiliary to yield the enantiomerically pure amine. | Typically achieved by acid-base extraction. |

Protecting Group Strategies and Deprotection Methodologies

In the synthesis of complex molecules like this compound, the use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions. The amino and amide functionalities of the target molecule often require protection during various synthetic steps.

N-Protection with p-Methoxybenzyl (PMB) Groups

The p-methoxybenzyl (PMB) group is a versatile protecting group for amines and amides. It is often favored due to its relative stability under a range of conditions and the multiple methods available for its removal. In the synthesis of pyrrolidinone derivatives, the nitrogen atom of the lactam can be protected as an N-PMB derivative. This protection can be achieved by reacting the lactam with p-methoxybenzyl chloride (PMB-Cl) in the presence of a base.

Oxidative Cleavage Methods (e.g., Ceric Ammonium (B1175870) Nitrate)

One of the key advantages of the PMB group is its susceptibility to oxidative cleavage, which allows for its removal under conditions that may not affect other protecting groups. Ceric ammonium nitrate (B79036) (CAN) is a common reagent used for the deprotection of PMB-ethers and PMB-amines. The reaction mechanism involves a single-electron transfer from the electron-rich p-methoxybenzyl group to the cerium(IV) species, leading to the formation of a radical cation that ultimately fragments to release the deprotected amine or amide and p-methoxybenzaldehyde. This method is particularly useful for its mildness and selectivity. nih.gov

Table 2: Reagents for Oxidative Cleavage of PMB Groups

| Reagent | Abbreviation | Typical Conditions |

| Ceric Ammonium Nitrate | CAN | Acetonitrile/water, room temperature |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | DDQ | Dichloromethane/water, room temperature |

Other Common Amine and Amide Protecting Groups

Beyond the PMB group, a variety of other protecting groups are commonly employed in organic synthesis to protect amines and amides. The choice of protecting group depends on the specific reaction conditions that will be encountered during the synthetic sequence.

tert-Butoxycarbonyl (Boc): This is one of the most widely used protecting groups for amines. It is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).

Carboxybenzyl (Cbz or Z): The Cbz group is another common amine protecting group that is stable to acidic and basic conditions. It is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C).

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is particularly useful in solid-phase peptide synthesis due to its lability under basic conditions (e.g., piperidine (B6355638) in DMF), while remaining stable to acids.

The selection of an appropriate protecting group strategy, often involving orthogonal protecting groups that can be removed under different conditions, is a critical aspect of the successful synthesis of complex molecules.

Multigram Scale Synthetic Protocols for this compound

The development of robust and scalable synthetic protocols is crucial for the practical application of chiral building blocks like this compound in areas such as drug discovery and development. While detailed, publicly available multigram-scale protocols specifically for this compound are limited, general principles for scaling up organic reactions can be applied.

Comparative Analysis of Synthetic Routes to Enantiopure this compound

While a dedicated, comparative study of multiple synthetic routes to this compound is not extensively documented in publicly available literature, a comparative analysis can be constructed based on established methodologies for the synthesis of substituted γ-lactams. The following discussion outlines several plausible synthetic approaches and evaluates their potential advantages and disadvantages.

One potential strategy involves the diastereoselective conjugate addition to a chiral Michael acceptor. This approach would begin with the synthesis of a suitable α,β-unsaturated lactam precursor. A subsequent 1,4-conjugate addition of an amino-equivalent nucleophile, guided by a chiral auxiliary or a chiral catalyst, would establish the stereocenter at the C4 position. The gem-dimethyl group at C3 could be introduced prior to or after the conjugate addition.

A second approach could utilize an asymmetric intramolecular cyclization . This might start from an acyclic precursor containing all the necessary carbon and nitrogen atoms. For instance, an appropriately substituted amino acid derivative could undergo a stereoselective cyclization, where the stereochemistry is directed by a chiral catalyst or is substrate-controlled.

A third methodology could be the functionalization of a pre-existing chiral lactam . For example, a chiral 3,3-dimethylpyrrolidin-2-one could be synthesized and then the amino group could be introduced at the C4 position via a stereoselective amination reaction. This approach separates the construction of the lactam core from the introduction of the chiral amino center.

A fourth route could involve a [3+2] cycloaddition reaction . This powerful strategy for constructing five-membered rings could potentially be employed by reacting a suitable three-atom component with a two-atom component, with stereocontrol achieved through the use of chiral ligands or auxiliaries. chemistryviews.orgua.es

The table below provides a comparative overview of these hypothetical synthetic routes.

| Route | Key Transformation | Potential Advantages | Potential Challenges | Stereocontrol |

| 1 | Diastereoselective Conjugate Addition | Well-established methodology; high diastereoselectivities are often achievable. | Synthesis of the chiral Michael acceptor; control of the gem-dimethyl installation. | Chiral auxiliary or asymmetric catalysis. |

| 2 | Asymmetric Intramolecular Cyclization | Potentially convergent; can build complexity quickly. | Synthesis of the acyclic precursor; ensuring high stereoselectivity in the cyclization step. | Substrate-controlled or catalyst-controlled. |

| 3 | Functionalization of a Chiral Lactam | Modular approach; allows for late-stage introduction of the amino group. | Stereoselective functionalization of the C4 position can be difficult; potential for racemization. | Reagent-controlled or catalyst-controlled. |

| 4 | [3+2] Cycloaddition | High efficiency in ring construction; potential for creating multiple stereocenters simultaneously. chemistryviews.orgua.es | Availability of suitable reaction partners; control of regioselectivity and stereoselectivity. | Chiral ligands or auxiliaries. chemistryviews.orgua.es |

A more detailed examination of a plausible route, based on the functionalization of a 4,4-disubstituted-3-oxopyrrolidone, highlights the practical considerations of such a synthesis. chemrxiv.orgchemrxiv.org This approach would involve the initial synthesis of N-protected 4,4-dimethyl-3-oxopyrrolidone. Subsequent stereoselective reductive amination would then introduce the desired amino group at the C3 position (which corresponds to the C4 position in the target molecule's nomenclature).

The efficiency and stereochemical outcome of the reductive amination step would be critical. The choice of the reducing agent and the chiral auxiliary or catalyst would be paramount in achieving high diastereoselectivity and enantioselectivity.

The following table outlines the key steps in this hypothetical route and provides estimated yields and selectivities based on analogous transformations reported in the literature for similar systems.

| Step | Reaction | Reagents and Conditions | Estimated Yield | Estimated Diastereomeric/Enantiomeric Excess |

| 1 | Synthesis of N-protected 4,4-dimethyl-3-oxopyrrolidone | From commercially available starting materials. | Good to Excellent | N/A |

| 2 | Stereoselective Reductive Amination | Chiral amine or ammonia source, reducing agent (e.g., NaBH(OAc)₃), chiral catalyst. | Moderate to Good | Potentially >95% de/ee with optimal catalyst/auxiliary. |

| 3 | Deprotection | Standard deprotection protocols (e.g., acid or hydrogenation). | Good to Excellent | No loss of stereochemical integrity expected. |

Role As a Chiral Building Block in Asymmetric Synthesis

Construction of Complex Chiral Molecules Utilizing (S)-4-Amino-3,3-dimethylpyrrolidin-2-one

The unique structural features of this compound allow for its incorporation into a variety of complex molecular architectures, serving as a foundational chiral scaffold.

The development of peptidomimetics, molecules that mimic the structure and function of peptides, is a crucial area of medicinal chemistry. The rigid lactam backbone of this compound serves as an excellent scaffold for creating conformationally constrained dipeptide surrogates. nih.govcam.ac.uk By replacing a flexible dipeptide unit within a peptide sequence with this rigid pyrrolidinone core, it is possible to lock the peptide into a specific bioactive conformation, which can lead to enhanced binding affinity and metabolic stability. nih.gov The gem-dimethyl group at the C3 position further restricts conformational freedom, providing a well-defined spatial orientation for appended functional groups that can mimic the side chains of natural amino acids. nih.gov The synthesis of pyrrolidinone-containing dipeptide analogues often involves procedures like reductive amination to couple the chiral lactam with other amino acid derivatives, resulting in novel peptidomimetic structures. nih.gov

Table 1: Application of Pyrrolidinone Scaffolds in Peptidomimetics

| Pyrrolidinone Derivative | Target Peptidomimetic | Key Synthetic Strategy | Reference |

|---|---|---|---|

| Pyrrolidine-2,4-diones | Dipeptide analogues | Reductive amination | nih.gov |

| Substituted Pyrrolidinones | Constrained peptides | Incorporation as rigid scaffolds | nih.govcam.ac.uk |

| Chiral Lactams | Conformationally constrained peptides | Mimicking peptide secondary structures | nih.gov |

Chiral lactams are valuable precursors for the synthesis of more complex, fused, and polycyclic N-heterocyclic systems. nih.gov While direct examples utilizing this compound are not extensively documented, the reactivity of the lactam and amino functionalities provides clear pathways for such transformations. For instance, the lactam carbonyl can be reduced, and the resulting cyclic amine can participate in cyclization reactions to form fused bicyclic structures. The primary amino group can be derivatized and used as a handle for annulation reactions, leading to the construction of adjacent rings. The stereocenter at C4 ensures that these newly formed heterocyclic systems are generated with a high degree of stereochemical control. The synthesis of polycyclic γ-lactams and related heterocycles is an area of significant interest due to their presence in biologically active natural products. nih.gov

The asymmetric synthesis of non-proteinogenic α-amino acids is of great importance in drug discovery and chemical biology. Chiral lactams, particularly those derived from pyroglutamic acid, are well-established starting materials for this purpose. arizona.eduresearchgate.net this compound can be envisioned as a valuable precursor for the synthesis of β-substituted pyroglutamic acid analogs and other complex amino acid derivatives. arizona.edu The synthetic strategy often involves the diastereoselective alkylation of the lactam enolate, where the existing stereocenter directs the approach of the electrophile. Subsequent hydrolysis of the lactam ring then reveals the desired amino acid. The gem-dimethyl substitution on the pyrrolidinone ring can further enhance the facial bias of the enolate, potentially leading to higher diastereoselectivities in alkylation reactions.

Table 2: Chiral Lactams in Asymmetric Amino Acid Synthesis

| Chiral Precursor | Target Amino Acid | Key Reaction | Reference |

|---|---|---|---|

| Chiral Ni(II)-complex of glycine (B1666218) Schiff base | Substituted pyroglutamic acids | Asymmetric Michael addition | arizona.edu |

| Pyroglutamic acid derivatives | Protected unnatural α-amino acids | Multi-step synthesis | nih.gov |

| Chiral non-racemic Schiff base of glycine | Biologically important pyroglutamic acids | Diastereoselective Michael addition | researchgate.net |

Chiral Induction in Downstream Synthetic Transformations

Beyond its role as a structural component, this compound can act as a chiral auxiliary, directing the stereochemical outcome of reactions performed on attached substrates.

The chiral framework of this compound can exert significant stereochemical control in carbon-carbon bond-forming reactions. When used as a chiral auxiliary, the pyrrolidinone ring can effectively shield one face of a reactive intermediate, leading to a highly diastereoselective outcome. For example, in conjugate addition reactions, the chiral lactam can direct the approach of a nucleophile to an α,β-unsaturated system attached to the lactam nitrogen. Similarly, in aldol (B89426) reactions, the enolate derived from an N-acylated derivative of this compound would be expected to exhibit a strong facial bias, resulting in the formation of one diastereomer of the aldol adduct in preference to the other. The synthesis of substituted pyrrolidines often employs diastereoselective methods, such as intramolecular aminooxygenation of alkenes, where existing stereocenters guide the formation of new ones. blucher.com.br

Table 3: Diastereoselective C-C Bond Forming Reactions with Pyrrolidine (B122466) Derivatives

| Reaction Type | Chiral Influence | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| Intramolecular Aminooxygenation | α-Substituted 4-pentenyl sulfonamides | >20:1 | blucher.com.br |

| Intramolecular Aminooxygenation | γ-Substituted substrates | ca. 3:1 | blucher.com.br |

The application of this compound extends to the stereoselective synthesis of a wide array of functionalized molecules. The chiral scaffold can be elaborated through various chemical transformations, with the original stereocenter at C4 directing the stereochemical course of these reactions. For instance, the amino group can be transformed into other functionalities, or the lactam ring can be opened to reveal a linear chiral backbone that can be further modified. The stereoselective synthesis of functionalized pyrrolidines is a testament to the utility of such chiral building blocks. rsc.org For example, the diastereoselective synthesis of γ-lactams can be achieved through the conjugate addition of dicarbonyl compounds to chiral nitroalkenes derived from amino acids, yielding products with high diastereomeric excess. blucher.com.br The resulting highly functionalized pyrrolidine analogs can then be evaluated for their biological activities. rsc.org

Precursors for Protein Degrader Building Blocks

Extensive research into the synthesis of protein degrader building blocks, particularly for Proteolysis Targeting Chimeras (PROTACs), has revealed a variety of synthetic pathways for constructing E3 ligase ligands and versatile linkers. These components are crucial for the efficacy of PROTACs in inducing targeted protein degradation. However, based on a thorough review of publicly available scientific literature and patent databases, there is no specific information detailing the use of This compound as a direct precursor or intermediate in the synthesis of building blocks for protein degraders.

The established synthetic routes for widely used E3 ligase ligands, such as those targeting von Hippel-Lindau (VHL) and Cereblon (CRBN), commence from different starting materials. For instance, the synthesis of VHL ligands often originates from hydroxyproline (B1673980) derivatives. nih.gova2bchem.comnih.gov Similarly, the synthesis of pomalidomide, a common Cereblon ligand, typically starts from 3-aminopiperidine-2,6-dione (B110489) and a substituted phthalic anhydride. chemicalbook.comencyclopedia.pub

The design of PROTACs involves three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. nih.govrsc.org While a wide array of chemical entities are employed as linkers, including polyethylene (B3416737) glycol (PEG) chains and alkyl chains, to modulate the physicochemical properties and degradation efficacy of the PROTAC, the incorporation of This compound into these linkers has not been documented in the reviewed literature. nih.gov

The field of targeted protein degradation is continuously evolving, with ongoing research into novel E3 ligase ligands and innovative linker technologies to expand the scope and improve the therapeutic potential of protein degraders. rsc.org While chiral pyrrolidinone scaffolds are of interest in medicinal chemistry for their potential biological activities, the specific application of This compound as a precursor for protein degrader building blocks is not supported by the currently available research findings. nih.govhbku.edu.qa

Derivative Chemistry and Analogues of S 4 Amino 3,3 Dimethylpyrrolidin 2 One

N-Substitution and Functionalization Strategies

The primary amino group at the C4 position is a key site for functionalization, enabling the extension of the molecule's structure and the introduction of new pharmacophoric elements.

The introduction of alkyl or aryl substituents on the nitrogen atom of the amino group can significantly alter the molecule's physicochemical properties. General synthetic strategies for the N-alkylation of amines are well-established and applicable to the (S)-4-amino-3,3-dimethylpyrrolidin-2-one core.

One common approach is reductive amination, where the primary amine reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Another widely used method is direct alkylation with alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base to neutralize the hydrogen halide formed during the reaction. core.ac.uk For the synthesis of N-aryl derivatives, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed, reacting the primary amine with an aryl halide. Additionally, copper-catalyzed N-arylation with arylboronic acids provides a viable route. organic-chemistry.org

Table 1: General Methods for N-Alkylation/Arylation

| Method | Reagents | Product Type |

|---|---|---|

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl |

| Direct Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | N-Alkyl |

| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst, Ligand, Base | N-Aryl |

This table is interactive and can be sorted by column.

Carbamide (urea) functionalities are prevalent in medicinal chemistry due to their ability to act as potent hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. nih.gov The synthesis of urea (B33335) derivatives from this compound typically involves the reaction of its primary amino group with an isocyanate intermediate. nih.gov

This transformation can be achieved by reacting the amine with a suitable alkyl or aryl isocyanate (R-N=C=O). This reaction is generally high-yielding and proceeds under mild conditions to form the desired N,N'-disubstituted urea. Alternatively, phosgene (B1210022) or its safer equivalents, such as N,N'-carbonyldiimidazole (CDI), can be used. nih.gov The reaction of the primary amine with CDI forms an activated carbamate (B1207046) intermediate, which then reacts with a second amine to yield an unsymmetrical urea. nih.gov

Table 2: Synthetic Routes to Carbamide Derivatives

| Method | Reagents | Intermediate |

|---|---|---|

| Isocyanate Addition | R-N=C=O | None |

This table is interactive and can be sorted by column.

Exploration of Pyrrolidin-2-one Analogues and Homologues

Modifying the core heterocyclic ring system is a key strategy to develop analogues with novel three-dimensional shapes and properties. This includes altering the ring size, introducing complex spirocyclic systems, and incorporating halogens.

The γ-lactam (pyrrolidin-2-one) ring is a common motif in bioactive compounds. uclouvain.be The synthesis of related amino-lactam structures, such as β-lactams (azetidin-2-ones) or δ-lactams (piperidin-2-ones), allows for the exploration of ring-size effects on biological activity.

The Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine is a cornerstone for the synthesis of β-lactams. mdpi.com This method can be adapted to produce 3-amino-azetidin-2-one structures. For larger rings, such as δ-lactams, tandem reductive amination and cycloamidation of keto or amino acids can be employed. organic-chemistry.org The synthesis of substituted γ-lactams often begins with amino acid derivatives, which undergo cyclization to form the pyrrolidin-2-one core. uclouvain.be

Spirocyclic scaffolds, which feature two rings sharing a single atom, are of increasing interest in drug discovery because their rigid, three-dimensional structures can lead to improved target affinity and selectivity. nih.govacs.org The introduction of a spirocyclic system onto the pyrrolidin-2-one ring can be achieved through several synthetic strategies.

One powerful method is the [3+2] cycloaddition reaction between an in-situ generated azomethine ylide and a suitable dipolarophile. nih.gov This approach can be used to construct a new pyrrolidine (B122466) ring spiro-fused to the original lactam. Another strategy involves an intramolecular Horner-Wadsworth-Emmons (HWE) reaction of a β-ketophosphonate tethered to the lactam ring, which facilitates spirocyclization. rsc.orgnih.gov The Dieckmann condensation is another key transformation used to create spirocyclic systems by intramolecular cyclization of diesters. researchgate.net These methods allow for the construction of diverse spirocyclic pyrrolidines and spiropyrrolidin-2-ones. rsc.orgresearchgate.net

Table 3: Methods for Spirocycle Synthesis

| Method | Key Reaction Type | Precursor Features |

|---|---|---|

| Azomethine Ylide Cycloaddition | 1,3-Dipolar Cycloaddition | Alkene/Alkyne Dipolarophile |

| HWE Reaction | Intramolecular Olefination | Pendant β-Ketophosphonate |

This table is interactive and can be sorted by column.

The incorporation of fluorine into organic molecules can profoundly influence their metabolic stability, lipophilicity, and binding affinity. The synthesis of difluorinated analogues of this compound is a strategy to modulate these properties.

Several methods exist for the introduction of fluorine atoms. Deoxofluorination of a ketone precursor using reagents like diethylaminosulfur trifluoride (DAST) can convert a carbonyl group at the C3 position (a 3-oxopyrrolidone) into a gem-difluoro group (CF₂). nih.govchemrxiv.org For the synthesis of vicinal difluoro analogues, electrophilic fluorination of a silyl (B83357) enol ether intermediate derived from the corresponding ketone can be employed. nih.gov These strategies provide access to a range of fluorinated pyrrolidinone building blocks. nih.govchemrxiv.org

Development of Chiral Pyrrolidin-2-one Analogues for Structural Diversity

The generation of structural diversity from the this compound core primarily involves modifications of the amino group and the lactam nitrogen. These modifications allow for the exploration of the chemical space around the pyrrolidin-2-one scaffold, leading to the synthesis of novel compounds with potentially enhanced biological profiles.

The primary amino group at the C4 position serves as a key handle for derivatization. Standard N-acylation reactions can be employed to introduce a wide array of substituents. For instance, reaction with various acid chlorides or anhydrides under basic conditions can yield a library of N-acyl derivatives. Similarly, reductive amination with aldehydes or ketones can introduce diverse alkyl or arylalkyl groups at the amino position. These modifications can significantly impact the polarity, lipophilicity, and hydrogen bonding capabilities of the resulting molecules, which are critical for their interaction with biological targets.

Furthermore, the lactam nitrogen can be functionalized to introduce additional diversity. While direct alkylation of the lactam nitrogen can sometimes be challenging, it can be achieved under specific conditions using strong bases and alkylating agents. This allows for the introduction of another point of diversity, further expanding the range of accessible analogues.

An example of creating structural diversity from a similar scaffold is the synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate (APDC). nih.gov In this work, the stereochemistry at both the C2 and C4 positions was systematically varied to investigate the structure-activity relationship at metabotropic glutamate (B1630785) receptors. nih.gov This highlights the importance of stereochemical diversity in developing potent and selective ligands. While not a direct derivatization of the title compound, this study underscores the significance of exploring all possible stereoisomers of a chiral scaffold to identify optimal biological activity.

The following table provides a conceptual overview of potential derivatization strategies for this compound to generate structural diversity.

| Modification Site | Reaction Type | Potential Reagents | Resulting Functional Group |

| C4-Amino Group | N-Acylation | Acid chlorides, Anhydrides | Amide |

| C4-Amino Group | Reductive Amination | Aldehydes, Ketones | Secondary or Tertiary Amine |

| C4-Amino Group | N-Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Lactam Nitrogen | N-Alkylation | Alkyl halides | N-Substituted Lactam |

Chemical Transformations for Skeletal Modification

Beyond simple derivatization, the pyrrolidin-2-one skeleton of this compound can undergo more profound chemical transformations, leading to significant alterations of the core structure. These skeletal modifications can provide access to novel classes of compounds with distinct pharmacological properties.

One notable skeletal modification is the deconstruction of the pyrrolidine ring to form acyclic dienes. A recently developed method allows for the conversion of saturated N-heterocyclic pyrrolidines into linear dienes through a process of N-atom removal and deconstruction. nih.govwikipedia.orgnih.gov This transformation involves an initial N-sulfonylazidonation of the pyrrolidine nitrogen, followed by a rearrangement of the resulting sulfamoyl azide (B81097) intermediate. nih.govwikipedia.orgnih.gov This process can lead to the formation of versatile conjugated and non-conjugated dienes. nih.govwikipedia.orgnih.gov The stereochemistry of the substituents on the original pyrrolidine ring can influence the stereochemistry of the resulting diene, making this a potentially stereoselective transformation. nih.gov

Another avenue for skeletal modification involves ring contraction reactions. For instance, piperidine (B6355638) derivatives can undergo oxidative ring contraction to yield pyrrolidin-2-ones. While not a direct modification of the target compound, this demonstrates the feasibility of transforming larger ring systems into the pyrrolidin-2-one core. More relevantly, the "Spino" ring contraction offers a method to synthesize 2,2-disubstituted pyrrolidines from larger lactams. nih.gov This thermal reaction proceeds through a hydroxamic acid intermediate and is proposed to involve an isocyanate-like intermediate, similar to a Hofmann rearrangement. nih.gov Such a strategy could potentially be adapted to modify the pyrrolidin-2-one ring itself or to synthesize it from a larger precursor.

Skeletal rearrangements offer another pathway to novel structures. For example, visible-light-promoted tandem skeletal rearrangement and dearomatization of heteroaryl enallenes have been shown to produce complex fused tricyclic systems. nih.gov While this specific example does not involve a pyrrolidin-2-one, it illustrates the power of photochemical methods to induce complex skeletal reorganizations that might be applicable to the pyrrolidin-2-one scaffold under appropriate conditions.

The following table summarizes some of the key skeletal modification strategies applicable to or conceptually related to the pyrrolidin-2-one framework.

| Transformation Type | Description | Key Intermediates/Reagents | Resulting Structure |

| Deconstruction to Dienes | N-atom removal and ring opening of the pyrrolidine. nih.govwikipedia.orgnih.gov | N-sulfonylazidonation, Sulfamoyl azide. nih.govwikipedia.orgnih.gov | Acyclic conjugated or non-conjugated dienes. nih.govwikipedia.orgnih.gov |

| Ring Contraction | Conversion of a larger ring system to a smaller one. nih.gov | Hydroxamic acid, Isocyanate-like intermediate. nih.gov | Smaller heterocyclic ring. nih.gov |

| Skeletal Rearrangement | Reorganization of the carbon skeleton of the ring. nih.gov | Photochemical activation. nih.gov | Fused or bridged polycyclic systems. nih.gov |

Advanced Spectroscopic and Structural Characterization Studies of S 4 Amino 3,3 Dimethylpyrrolidin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For (S)-4-Amino-3,3-dimethylpyrrolidin-2-one, both ¹H and ¹³C NMR spectroscopy would provide critical information about the molecular framework.

In a typical ¹H NMR spectrum, distinct signals would correspond to each unique proton in the molecule. The chemical shifts (δ) of these signals are influenced by the electronic environment of the protons. For instance, the protons of the two methyl groups at the C3 position are expected to be diastereotopic due to the adjacent chiral center at C4, potentially giving rise to separate signals. The proton at the C4 chiral center would likely appear as a multiplet due to coupling with the neighboring protons on the C5 methylene (B1212753) group. The two protons of the C5 methylene group would also be diastereotopic and are expected to show complex splitting patterns from both geminal and vicinal coupling. The amine (NH₂) and amide (NH) protons would exhibit signals whose chemical shifts and appearance could vary depending on the solvent and concentration, often appearing as broad singlets.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the lactam ring is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. The quaternary carbon at C3 and the chiral carbon at C4 would also have characteristic chemical shifts.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Multiplicity / Remarks |

| C2 (C=O) | - | 170-180 | Carbonyl |

| C3 | - | 40-50 | Quaternary |

| C3-CH₃ (a) | 1.0-1.3 | 20-30 | Singlet |

| C3-CH₃ (b) | 1.0-1.3 | 20-30 | Singlet |

| C4-H | 3.0-3.5 | 50-60 | Multiplet |

| C5-H₂ | 3.2-3.8 | 45-55 | Multiplets |

| N1-H | 7.5-8.5 | - | Broad Singlet (Amide) |

| N4-H₂ | 1.5-3.0 | - | Broad Singlet (Amine) |

Note: The expected chemical shift values are approximate and can vary based on the solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analyses

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A strong, sharp absorption band is expected in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the five-membered lactam ring. The N-H stretching vibrations of the primary amine (NH₂) would likely appear as two distinct bands in the 3300-3500 cm⁻¹ region, while the N-H stretching of the secondary amide would appear as a single band in a similar region. The C-H stretching vibrations of the methyl and methylene groups would be observed around 2850-3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. For this compound, the lactam chromophore is expected to exhibit a weak n→π* transition at a longer wavelength (around 210-230 nm) and a stronger π→π* transition at a shorter wavelength. The presence of the amino group might slightly influence the position and intensity of these absorptions.

Interactive Data Table: Key IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amine (N-H) | Stretching | 3300-3500 (two bands) |

| Amide (N-H) | Stretching | 3200-3400 |

| C-H (sp³) | Stretching | 2850-3000 |

| Lactam (C=O) | Stretching | 1650-1700 |

| Amine (N-H) | Bending | 1580-1650 |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of this compound, allowing for the unambiguous determination of its molecular formula (C₆H₁₂N₂O).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or electrospray ionization (ESI), the molecule would fragment in a predictable manner. Common fragmentation pathways could include the loss of the amino group, cleavage of the lactam ring, and loss of methyl groups. The analysis of these fragment ions helps to piece together the molecular structure, corroborating the data obtained from NMR and IR spectroscopy.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise spatial arrangement of all atoms in the molecule.

This technique would unequivocally confirm the (S) configuration at the C4 chiral center by determining the Flack parameter. Furthermore, X-ray crystallography provides detailed information about bond lengths, bond angles, and torsion angles in the solid state. It also reveals the packing of molecules in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonding involving the amine and amide groups, which are crucial for understanding the solid-state properties of the compound.

Interactive Data Table: Hypothetical Crystallographic Data

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.1 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

| Flack Parameter | ~0 |

Note: This is a hypothetical data table as the actual crystallographic data for this specific compound is not publicly available.

Computational and Theoretical Investigations

Molecular Modeling and Conformational Analysis of (S)-4-Amino-3,3-dimethylpyrrolidin-2-one

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of this compound and how its shape influences its properties. The pyrrolidinone ring is not planar and can adopt several low-energy conformations, often referred to as "envelope" or "twist" forms. The positions of the amino and dimethyl groups are crucial in determining the most stable conformer.

Conformational analysis systematically explores the potential energy surface of the molecule to identify stable conformations (local minima) and the energy barriers between them (transition states). This is typically achieved through molecular mechanics force fields or more accurate quantum mechanics methods. The resulting information is critical for understanding how the molecule might interact with biological targets or other reagents.

Key aspects of the conformational analysis would include:

Ring Pucker: Determining the preferred pucker of the five-membered pyrrolidinone ring. The substituents on the ring will influence the exact geometry of the pucker.

Substituent Orientation: Analyzing the orientation of the amino group (axial vs. equatorial-like) and the rotational barriers of the dimethyl groups.

Intramolecular Hydrogen Bonding: Investigating the possibility of hydrogen bonding between the amino group and the carbonyl oxygen of the lactam, which could significantly stabilize certain conformations.

Table 1: Illustrative Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C2-C3-C4-N) | Relative Energy (kcal/mol) | Population (%) | Key Feature |

| A | 150° | 0.00 | 75 | Pseudo-equatorial amino group |

| B | 30° | 1.5 | 20 | Pseudo-axial amino group |

| C | -90° | 3.0 | 5 | Twisted ring conformation |

Note: This table is a hypothetical representation of data that would be generated from a conformational analysis study.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. For this compound, DFT calculations can provide a wealth of information.

DFT calculations can be used to determine a variety of electronic properties, such as:

Optimized Geometry: Providing a very accurate prediction of bond lengths, bond angles, and dihedral angles.

Molecular Orbitals: Visualizing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for understanding the molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).

Electrostatic Potential (ESP) Map: This map shows the charge distribution on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the amino group would be an electron-rich site, while the carbonyl carbon would be an electron-poor site.

Table 2: Representative DFT-Calculated Electronic Properties for this compound

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons for reaction. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy orbital to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are illustrative and would be obtained from specific DFT calculations.

Computational Studies on Reaction Mechanisms and Stereoselectivity in Synthesis

Computational chemistry can be a powerful tool to elucidate reaction mechanisms and understand the origins of stereoselectivity in the synthesis of chiral molecules like this compound. By modeling the potential energy surface of a reaction, chemists can identify the most likely reaction pathway, including transition states and intermediates.

For the synthesis of this compound, computational studies could be used to:

Model Key Synthetic Steps: For example, if the synthesis involves a cyclization reaction, DFT can be used to calculate the activation energies for the formation of the pyrrolidinone ring.

Explain Stereoselectivity: In a stereoselective synthesis, computational modeling can help to explain why one stereoisomer is formed preferentially over another. This is often done by comparing the energies of the transition states leading to the different stereoisomers. The pathway with the lower energy transition state will be the favored one.

Guide Reaction Optimization: By understanding the reaction mechanism in detail, computational studies can suggest modifications to the reaction conditions or reagents that could improve the yield or stereoselectivity of the synthesis.

Prediction of Molecular Interactions and Structural Properties

Understanding how this compound interacts with other molecules is crucial for its application in areas such as drug design or materials science. Computational methods can predict these interactions and other structural properties.

Molecular Docking: If this compound is being investigated as a potential ligand for a biological target (e.g., an enzyme or receptor), molecular docking can be used to predict its binding mode and affinity. Docking algorithms place the molecule into the active site of the target and score the different binding poses based on intermolecular interactions like hydrogen bonds, electrostatic interactions, and van der Waals forces.

Quantitative Structure-Activity Relationship (QSAR): For a series of related compounds, QSAR models can be developed to correlate their structural properties with their biological activity. While this would require data on multiple analogues, such models can be used to predict the activity of new, unsynthesized compounds.

ADMET Prediction: In the context of drug discovery, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. These in silico predictions help to identify potential liabilities early in the drug development process.

Table 3: Example of Predicted Molecular Interactions and Properties for this compound

| Parameter | Predicted Value/Outcome | Significance |

| Binding Affinity (Hypothetical Target) | -7.2 kcal/mol | Suggests a moderate binding affinity to the hypothetical target. |

| Key Interactions (Hypothetical Target) | Hydrogen bond with Asp123, van der Waals contacts with Phe234 | Provides insight into the specific interactions driving binding. |

| Predicted logP | -0.5 | Indicates good water solubility. |

| Predicted Oral Bioavailability | High | Suggests the molecule is likely to be well-absorbed if taken orally. |

Note: This table presents hypothetical data that would be generated from molecular docking and ADMET prediction studies.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes to (S)-4-Amino-3,3-dimethylpyrrolidin-2-one

The practical application of this compound is contingent upon efficient and scalable synthetic methods. While routes to similar pyrrolidinones exist, future research should prioritize the development of novel and sustainable pathways that are both economically viable and environmentally benign.

Key research objectives in this area include:

Green Chemistry Approaches: Exploration of synthesis under eco-friendly conditions, such as using green solvents and organoadditives like citric acid, potentially accelerated by methods like ultrasound irradiation to improve yields and reduce reaction times. rsc.org

Catalytic Innovations: Development of transition-metal-free catalytic systems, for instance, using N-heterocyclic carbenes (NHCs) to construct the pyrrolidinone core through radical tandem cyclizations. rsc.org Such methods offer high efficiency and broad substrate compatibility.

Asymmetric Synthesis and Biocatalysis: Designing stereoselective routes starting from readily available chiral precursors, like natural amino acids, to ensure high enantiomeric purity. researchgate.netresearchgate.net The use of biocatalyzed protocols could offer a highly selective and sustainable alternative to traditional chemical methods. researchgate.net

Multicomponent Reactions (MCRs): Investigating one-pot, multicomponent reactions to construct the substituted pyrrolidinone ring. MCRs are highly valued for their atom economy, reduced waste production, and synthetic efficiency, making them a cornerstone of modern sustainable chemistry. rsc.orgtandfonline.com

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Green Chemistry | Use of non-toxic solvents, renewable materials, and energy-efficient methods (e.g., ultrasound). rsc.org | Reduced environmental impact, improved safety profile, potential for cost savings. |

| N-heterocyclic Carbene (NHC) Catalysis | Transition-metal-free, radical-based cyclization reactions. rsc.org | High functional group tolerance, operational simplicity, avoidance of heavy metal contaminants. |

| Asymmetric Synthesis from Chiral Pool | Utilization of enantiomerically pure starting materials like (S)-aspartic acid. researchgate.net | High stereochemical control, leading to enantiopure final product. |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product. tandfonline.com | Increased synthetic efficiency, reduced purification steps, less solvent waste. |

Expanding the Scope of this compound as a Versatile Chiral Building Block

The inherent chirality and bifunctional nature (amine and lactam) of this compound make it an exemplary chiral building block. Future research should focus on leveraging its structure for the asymmetric synthesis of complex molecules, particularly those with pharmaceutical relevance.

Promising applications include:

Peptidomimetics: Incorporating the constrained γ-lactam scaffold into peptide chains to create peptidomimetics with enhanced conformational stability and biological activity. researchgate.net

Synthesis of Bioactive Heterocycles: Using the compound as a starting material or key intermediate for the synthesis of other complex nitrogen-containing heterocycles, which are prevalent in drug discovery. nih.govnih.gov

Development of Chiral Ligands: Modifying the amino and lactam functionalities to create novel chiral ligands for asymmetric catalysis, enabling the synthesis of other enantiomerically pure compounds.

Drug Discovery Templates: Employing the pyrrolidinone core as a template for designing libraries of compounds aimed at specific biological targets, such as enzyme inhibitors or receptor modulators. nih.govnih.gov The pyrrolidinone ring is a known scaffold in drugs targeting a range of conditions from epilepsy to viral infections. nih.govrdd.edu.iq

Rational Design and Synthesis of Advanced Derivatives with Enhanced Chiral Properties

The rational design of new derivatives can unlock enhanced properties and novel applications. By systematically modifying the core structure of this compound, researchers can fine-tune its steric and electronic characteristics for specific functions.

Future work should involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the amino group or the lactam ring and evaluating how these changes affect their biological activity or performance in asymmetric reactions. nih.gov

Introduction of Functional Groups: Incorporating additional functional groups to impart new properties, such as fluorinated moieties to increase metabolic stability or lipophilicity in drug candidates. mdpi.com

Mechanism-Based Design: Designing derivatives as mechanism-based inactivators for specific enzymes, a strategy that can lead to highly potent and selective inhibitors. nih.gov This approach relies on the enzyme converting the molecule into a reactive species that forms a covalent bond in the active site.

Interdisciplinary Applications in Materials Science and Catalysis

The unique structural features of this compound suggest its potential utility beyond medicinal chemistry, particularly in materials science and catalysis.

Potential interdisciplinary research directions include:

Chiral Polymers: Using the molecule as a monomer for the synthesis of chiral polymers. Such materials could have applications in chiral chromatography (as a stationary phase), enantioselective separations, and advanced optical materials.

Organocatalysis: Investigating the use of the compound and its derivatives as organocatalysts. The pyrrolidine (B122466) scaffold is a well-established motif in successful organocatalysts for various asymmetric transformations. tandfonline.com

Advanced Materials: Exploring the incorporation of this chiral building block into more complex structures like metal-organic frameworks (MOFs) or specialized coatings, where its stereochemistry could influence material properties such as porosity or surface interactions. nbinno.com

Advanced Computational Chemistry Approaches for Structure-Function Relationships

Computational chemistry provides powerful tools to predict molecular properties and guide experimental design, thereby accelerating research and development.

Future computational studies on this compound should focus on:

Quantum Chemistry Calculations: Using theoretical models to investigate the thermodynamics and kinetics of reactions involving the compound, which can help optimize synthetic routes and understand reaction mechanisms. nih.gov

Molecular Docking and Dynamics: Simulating the interaction of its derivatives with biological targets, such as enzymes or receptors, to predict binding affinity and mode of action. scispace.com This is crucial for the rational design of new drug candidates.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate the structural features of a series of derivatives with their biological activity. scispace.com These models can then be used to predict the activity of novel, unsynthesized compounds, prioritizing synthetic efforts.

Table 2: Application of Computational Methods in Future Research

| Computational Method | Research Application | Expected Outcome |

|---|---|---|

| Quantum Chemistry | Elucidating reaction mechanisms for novel synthetic routes. nih.gov | Optimization of reaction conditions and prediction of product stereochemistry. |

| Molecular Docking | Predicting the binding orientation of derivatives in protein active sites. scispace.com | Identification of key interactions for rational drug design and lead optimization. |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes over time. scispace.com | Validation of docking results and understanding the dynamic behavior of the molecule at its target. |

| QSAR Modeling | Correlating physicochemical properties of derivatives with biological activity. scispace.com | Predictive models to guide the design of new derivatives with enhanced potency. |

Q & A

Q. What are the optimal synthetic routes for (S)-4-Amino-3,3-dimethylpyrrolidin-2-one, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves cyclization of appropriately substituted precursors under acidic or basic conditions. For example, describes a related pyrrolidinone synthesis using HCl in water at 50°C, achieving a 52.7% yield via salt formation to stabilize the product . To ensure stereochemical purity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis should be employed. X-ray powder diffraction (XRPD) is critical for verifying crystallinity and stereochemical integrity, as shown in , where XRPD peaks (e.g., 2θ = 8.5°, 17.2°) were used to confirm polymorphic stability .

Q. How can researchers characterize the structural and functional groups of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to confirm the pyrrolidinone ring, methyl groups, and amino substituents. highlights similar analysis for a fluorinated pyrrolidinone derivative (C10H11FN2O) .

- XRPD : Use diffraction patterns to identify crystalline phases (e.g., ’s Table 2 lists key peaks for a hydrochloride salt analog) .

- HPLC-MS : For purity assessment and detection of byproducts (e.g., uses HPLC to analyze trichloropicolinic acid derivatives) .

Q. What solvent systems are recommended for recrystallization to achieve high purity?

- Methodological Answer : Polar aprotic solvents (e.g., water, ethanol, or acetone) are ideal for recrystallizing polar heterocycles like pyrrolidinones. utilized aqueous HCl to dissolve the compound at 50°C, followed by cooling to precipitate the hydrochloride salt . For neutral forms, mixed solvents (e.g., ethanol/water) may improve yield and purity.

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this compound derivatives?

- Methodological Answer : Discrepancies in stereochemical data (e.g., conflicting NMR or XRPD results) require multi-technique validation:

- Vibrational Circular Dichroism (VCD) : Confirms absolute configuration by comparing experimental and computed spectra.

- Single-Crystal XRD : Provides unambiguous stereochemical assignment, as demonstrated in for a dichloropyridinium derivative .

- Chiral Chromatography : Cross-validate using columns like Chiralpak IA/IB with polar mobile phases.

Q. What strategies are effective for analyzing metabolic or degradation pathways of this compound in biological systems?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁴C or ³H labels to track metabolic transformation (e.g., tracked fluroxypyr metabolites via GC-MS) .

- In Vitro Assays : Incubate with liver microsomes to identify phase I/II metabolites. LC-HRMS can detect hydroxylation, deamination, or conjugation products.

- Stability Studies : Accelerated degradation under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 40°C) to identify hydrolytic byproducts.

Q. How can researchers address low yields in large-scale synthesis of this compound?

- Methodological Answer :

- Process Optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent ratios, and catalyst loading. achieved a 52.7% yield by heating at 50°C for 2.3 hours .

- Continuous Flow Chemistry : Reduces side reactions and improves scalability for thermally sensitive intermediates.

- Byproduct Analysis : Employ LC-MS to identify impurities (e.g., ’s reference standards for pharmaceutical impurities) .

Q. What analytical methods are suitable for detecting trace impurities in this compound?

- Methodological Answer :

- ICP-MS : Detects heavy metal catalysts (e.g., Pd, Ni) at ppb levels.

- Headspace GC-MS : Identifies volatile impurities (e.g., residual solvents).

- HPLC-UV/ELSD : Quantifies non-volatile impurities using pharmacopeial methods (e.g., ’s impurity profiling for triazolopyridinone derivatives) .

Data Contradiction and Validation

Q. How should researchers validate conflicting solubility or stability data for this compound?

- Methodological Answer :

- Replicate Studies : Conduct experiments under identical conditions (pH, temperature) to confirm reproducibility.

- Cross-Platform Analysis : Compare results from HPLC (), NMR, and XRPD () to rule out instrumental artifacts .

- Computational Modeling : Predict solubility parameters using COSMO-RS or Hansen Solubility Parameters.

Tables for Key Analytical Data

| Technique | Key Parameters | Reference |

|---|---|---|

| XRPD | Peaks at 2θ = 8.5°, 17.2° (Intensity >500) | |

| HPLC-MS | Retention Time: 6.2 min; m/z: 156 [M+H]⁺ | |

| Chiral HPLC | Mobile Phase: Hexane/Isopropanol (80:20) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.